molecular formula C18H29NO B14596363 N,N-Dibutyl-4-phenylbutanamide CAS No. 61123-41-9

N,N-Dibutyl-4-phenylbutanamide

Cat. No.: B14596363
CAS No.: 61123-41-9
M. Wt: 275.4 g/mol
InChI Key: SVBQQMIRZIQXOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dibutyl-4-phenylbutanamide is an organic compound with the molecular formula C18H29NO. It belongs to the class of amides, which are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom (N). This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dibutyl-4-phenylbutanamide typically involves the reaction of 4-phenylbutanoic acid with dibutylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality of the compound. Safety measures are also implemented to handle hazardous reagents and by-products .

Mechanism of Action

The mechanism of action of N,N-Dibutyl-4-phenylbutanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Dibutyl-4-phenylbutanamide is unique due to its specific combination of a phenyl group and dibutylamine moiety. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry .

Properties

CAS No.

61123-41-9

Molecular Formula

C18H29NO

Molecular Weight

275.4 g/mol

IUPAC Name

N,N-dibutyl-4-phenylbutanamide

InChI

InChI=1S/C18H29NO/c1-3-5-15-19(16-6-4-2)18(20)14-10-13-17-11-8-7-9-12-17/h7-9,11-12H,3-6,10,13-16H2,1-2H3

InChI Key

SVBQQMIRZIQXOW-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)C(=O)CCCC1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.